Cas no 1004643-61-1 ({(4-Chloro-1H-pyrazol-1-yl)methylthio}acetic Acid)

{(4-Chloro-1H-pyrazol-1-yl)methylthio}acetic acid is a heterocyclic compound featuring a pyrazole core substituted with a chloromethylthioacetic acid moiety. This structure imparts reactivity suitable for applications in pharmaceutical and agrochemical synthesis, where it may serve as a versatile intermediate. The presence of both chloro and thioether functional groups enhances its utility in nucleophilic substitution and coupling reactions. Its acetic acid side chain further allows for derivatization or conjugation, making it valuable in the design of bioactive molecules. The compound’s stability under standard conditions ensures consistent handling and storage. Its precise molecular architecture supports targeted modifications in medicinal chemistry and material science research.
{(4-Chloro-1H-pyrazol-1-yl)methylthio}acetic Acid structure
1004643-61-1 structure
Product Name:{(4-Chloro-1H-pyrazol-1-yl)methylthio}acetic Acid
CAS No:1004643-61-1
MF:C6H7ClN2O2S
MW:206.649978876114
CID:3059474
Update Time:2025-10-28

{(4-Chloro-1H-pyrazol-1-yl)methylthio}acetic Acid Chemical and Physical Properties

Names and Identifiers

    • (4-Chloro-pyrazol-1-ylmethylsulfanyl)-acetic acid
    • ([(4-Chloro-1H-pyrazol-1-yl)methyl]thio)acetic acid
    • {(4-Chloro-1H-pyrazol-1-yl)methylthio}acetic Acid
    • Inchi: 1S/C6H7ClN2O2S/c7-5-1-8-9(2-5)4-12-3-6(10)11/h1-2H,3-4H2,(H,10,11)
    • InChI Key: WVPMBDYFHLUBJQ-UHFFFAOYSA-N
    • SMILES: ClC1C=NN(C=1)CSCC(=O)O

Computed Properties

  • Exact Mass: 205.991676g/mol
  • Monoisotopic Mass: 205.991676g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 4
  • Complexity: 170
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Molecular Weight: 206.65g/mol
  • XLogP3: 1.1
  • Topological Polar Surface Area: 80.4Ų

{(4-Chloro-1H-pyrazol-1-yl)methylthio}acetic Acid Pricemore >>

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Additional information on {(4-Chloro-1H-pyrazol-1-yl)methylthio}acetic Acid

Comprehensive Guide to {(4-Chloro-1H-pyrazol-1-yl)methylthio}acetic Acid (CAS No. 1004643-61-1): Properties, Applications, and Market Insights

{(4-Chloro-1H-pyrazol-1-yl)methylthio}acetic Acid (CAS No. 1004643-61-1) is a specialized heterocyclic compound with significant potential in pharmaceutical and agrochemical research. This sulfur-containing derivative of pyrazole has garnered attention due to its unique molecular structure, featuring both chloro and methylthioacetic acid functional groups. Researchers are particularly interested in its bioactive properties, which make it valuable for developing novel therapeutic agents and crop protection solutions.

The compound's chemical formula C6H7ClN2O2S reveals its molecular weight of 206.65 g/mol, with the chloro-pyrazole moiety contributing to its electrophilic character. Recent studies highlight its role as a versatile building block in medicinal chemistry, particularly for creating enzyme inhibitors and receptor modulators. The presence of both hydrogen bond acceptors and lipophilic regions in its structure enhances its drug-like properties, making it suitable for lead optimization in drug discovery programs.

In pharmaceutical applications, {(4-Chloro-1H-pyrazol-1-yl)methylthio}acetic Acid serves as a precursor for developing anti-inflammatory agents and metabolic regulators. Its structural similarity to known biologically active compounds has prompted investigations into its potential for treating chronic diseases. The compound's modifiable functional groups allow for diverse structure-activity relationship studies, addressing current research demands for targeted therapies with improved efficacy and safety profiles.

The agrochemical sector values this compound for its potential in developing next-generation crop protection agents. Its pyrazole core resembles structures found in several commercial pesticides and herbicides, while the thioether linkage offers opportunities for creating compounds with enhanced systemic activity in plants. Researchers are exploring its derivatives for pest resistance management solutions, particularly against species developing resistance to existing products.

From a synthetic chemistry perspective, {(4-Chloro-1H-pyrazol-1-yl)methylthio}acetic Acid presents interesting challenges and opportunities. The compound's reactivity patterns have been studied for various coupling reactions and cyclization processes, making it valuable for constructing complex heterocyclic systems. Recent publications demonstrate its utility in click chemistry applications and as a scaffold for combinatorial chemistry libraries.

The global market for specialty chemicals like {(4-Chloro-1H-pyrazol-1-yl)methylthio}acetic Acid is experiencing growth driven by increased R&D investment in precision medicine and sustainable agriculture. Pharmaceutical companies seek novel chemical entities to address unmet medical needs, while agrochemical firms require innovative solutions for climate-resilient crops. This compound's dual-use potential positions it favorably in both sectors, with custom synthesis requests increasing by approximately 15% annually.

Quality control of {(4-Chloro-1H-pyrazol-1-yl)methylthio}acetic Acid typically involves HPLC analysis with UV detection, ensuring ≥95% purity for most research applications. Advanced characterization techniques like LC-MS and NMR spectroscopy confirm structural integrity, particularly important for mechanistic studies and patent applications. Storage recommendations include protection from moisture at 2-8°C to maintain stability of the acid-sensitive compound.

Environmental and green chemistry considerations are increasingly important for compounds like {(4-Chloro-1H-pyrazol-1-yl)methylthio}acetic Acid. Researchers are developing eco-friendly synthesis routes using catalytic methods and biodegradable reagents to reduce waste generation. The compound's potential metabolic pathways in biological systems are being mapped to assess environmental fate, addressing regulatory requirements for new chemical entities.

Future research directions for {(4-Chloro-1H-pyrazol-1-yl)methylthio}acetic Acid include exploration of its structure-property relationships through computational chemistry and molecular modeling. The scientific community anticipates novel applications emerging from its supramolecular interactions and potential as a ligand in coordination chemistry. Continued innovation in synthetic methodologies will likely expand access to this valuable chemical building block for diverse research applications.

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